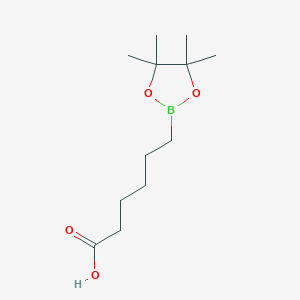

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic acid

Description

BenchChem offers high-quality 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23BO4/c1-11(2)12(3,4)17-13(16-11)9-7-5-6-8-10(14)15/h5-9H2,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFUTPQKTRVSCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

synthesis of 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic acid

An In-Depth Technical Guide to the Synthesis of 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic Acid

Executive Summary

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic acid—commonly referred to as 6-(Bpin)hexanoic acid—is a highly versatile bifunctional building block. Featuring both a terminal carboxylic acid and a pinacol boronate ester, it serves as a critical linker in the design of Proteolysis Targeting Chimeras (PROTACs), bioconjugation reagents, and complex active pharmaceutical ingredients (APIs).

The presence of two reactive termini allows for orthogonal functionalization: the carboxylic acid can undergo standard amide coupling or esterification, while the alkyl boronic ester is primed for Suzuki-Miyaura cross-coupling. This guide details the strategic synthesis of this molecule, focusing on the most atom-economical and scalable route: the transition-metal-catalyzed anti-Markovnikov hydroboration of 5-hexenoic acid.

Strategic Synthesis Routes & Mechanistic Causality

The synthesis of alkyl boronic esters is traditionally achieved via the borylation of alkyl halides (Miyaura borylation) or the hydroboration of terminal alkenes[1]. For 6-(Bpin)hexanoic acid, direct hydroboration of 5-hexenoic acid with pinacolborane (HBpin) is the preferred route due to its high atom economy and the avoidance of halogenated waste.

The Challenge of the Unprotected Carboxylic Acid

A critical mechanistic challenge in this synthesis is the presence of the unprotected carboxylic acid on the starting material. Carboxylic acids react rapidly with HBpin to form an acyloxyborane intermediate, evolving hydrogen gas ( H2 ) in the process.

-

The Causality of Stoichiometry: To successfully hydroborate the alkene without requiring a separate protection/deprotection sequence, a minimum of 2.2 equivalents of HBpin must be used. The first equivalent acts as an in situ protecting group by forming the mixed anhydride (R-COOBpin), while the second equivalent performs the transition-metal-catalyzed hydroboration of the terminal olefin[2]. During the aqueous workup, the highly labile B-O bond of the acyloxyborane is rapidly hydrolyzed back to the free carboxylic acid, leaving the robust C-B bond of the alkyl pinacolboronate completely intact.

Catalytic Systems for Anti-Markovnikov Selectivity

Uncatalyzed hydroboration with HBpin is sluggish and yields poor regioselectivity. To achieve >99% primary boronate, a catalyst is required:

-

Iridium Catalysis (Industry Standard): Complexes such as [Ir(cod)Cl]2 paired with bidentate phosphine ligands (e.g., dppe) facilitate oxidative addition of the B-H bond, followed by highly regioselective migratory insertion that places the bulky metal complex at the less sterically hindered terminal carbon[2].

-

Silver Catalysis (Emerging): Recent protocols demonstrate that simple, inexpensive silver salts like AgOAc can catalyze this transformation under ligand-free conditions, proceeding via a radical pathway[3].

-

Metal-Free Catalysis: Boron Lewis acids, such as C6F5BH2⋅SMe2 , have been developed to achieve transition-metal-free hydroboration, which is highly advantageous for late-stage pharmaceutical synthesis where heavy metal purging is problematic[4].

Quantitative Comparison of Catalytic Systems

To guide process development, the following table summarizes the performance metrics of various catalytic systems for the hydroboration of terminal alkenes with HBpin.

Table 1: Comparative Catalytic Systems for Terminal Alkene Hydroboration

| Catalytic System | Typical Loading | Regioselectivity (Anti-Markovnikov) | Functional Group Tolerance | Ref |

| [Ir(cod)Cl]2 / dppe | 1.5 - 3.0 mol% | >99% | High (Requires excess HBpin for -COOH) | [2] |

| AgOAc (Ligand-Free) | 5.0 - 10.0 mol% | >95% | Moderate to High | [3] |

| C6F5BH2⋅SMe2 | 5.0 - 10.0 mol% | >99% | High (Metal-free, excellent chemoselectivity) | [4] |

| Fe(acac)3 | 5.0 mol% | >90% | Moderate (Prone to over-reduction) | [5] |

Experimental Methodology: Iridium-Catalyzed Hydroboration

This protocol utilizes a self-validating design, incorporating specific stoichiometric adjustments and in-process controls to ensure quantitative conversion and phase-selective purification.

Reagents & Materials:

-

5-Hexenoic acid (1.0 equiv, 10.0 mmol, 1.14 g)

-

Pinacolborane (HBpin) (2.2 equiv, 22.0 mmol, 3.19 mL)

-

Bis(1,5-cyclooctadiene)diiridium(I) dichloride ( [Ir(cod)Cl]2 ) (1.5 mol%, 0.15 mmol, 100 mg)

-

1,2-Bis(diphenylphosphino)ethane (dppe) (3.0 mol%, 0.30 mmol, 120 mg)

-

Anhydrous Dichloromethane (DCM) (25 mL)

Step-by-Step Protocol:

-

System Preparation & Catalyst Activation: Flame-dry a 100 mL Schlenk flask and backfill with Argon (repeat 3x). Add [Ir(cod)Cl]2 and dppe. Inject 15 mL of anhydrous DCM. Stir at 25 °C for 15-20 minutes. Validation: The solution will transition from red/orange to a clear yellow, confirming the formation of the active monomeric Ir-dppe complex.

-

Substrate Introduction: Inject 5-hexenoic acid (10.0 mmol) into the activated catalyst solution. Reduce the internal temperature to 0 °C using an ice bath.

-

Controlled Borylation: Dilute HBpin (22.0 mmol) in 10 mL of DCM. Add this solution dropwise over 20 minutes via a syringe pump. Causality: The first equivalent of HBpin reacts with the carboxylic acid, generating H2 gas. Dropwise addition controls this exothermic gas evolution and prevents catalyst deactivation.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 14 hours. In-Process Control: Monitor via GC-MS or TLC (Hexanes/EtOAc 7:3, stain with phosphomolybdic acid). Ensure complete disappearance of the terminal alkene signal.

-

Quenching & Hydrolysis: Cool the mixture to 0 °C and carefully add 5 mL of Methanol followed by 10 mL of Deionized Water. Stir vigorously for 30 minutes. Causality: This step is critical; it safely quenches residual HBpin and completely hydrolyzes the transient in situ formed acyloxyborane back to the free carboxylic acid, while the C-Bpin bond remains stable.

-

Extraction & Isolation: Transfer to a separatory funnel. Extract the aqueous phase with DCM (3 x 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

Purification: Purify the crude oil via silica gel flash chromatography. Use a gradient of 10% to 40% Ethyl Acetate in Hexanes, containing 1% glacial acetic acid . Causality: The addition of 1% acetic acid to the eluent prevents the carboxylic acid product from streaking on the silica column, ensuring sharp bands and high isolated purity.

Mechanistic and Workflow Visualizations

Caption: Catalytic cycle of Iridium-catalyzed anti-Markovnikov hydroboration of terminal alkenes.

Caption: Step-by-step experimental workflow for the synthesis and purification of 6-(Bpin)hexanoic acid.

References

-

Silver-Catalyzed anti-Markovnikov Hydroboration of C-C Multiple Bonds. Organic Letters, 2019, 21, 4035-4038. Organic Chemistry Portal. 3

-

Metal-free alkene hydroboration with pinacolborane employing C6F5BH2·SMe2 as a precatalyst. Helsinki University Library (HELDA), 2025. 4

-

Pinacolborane – Knowledge and References. Taylor & Francis Knowledge Centers.2

-

Pinacolborane Reagents and Catalytic Hydroboration. Organic Chemistry Portal. 5

-

Pinacolborane General Information. Common Organic Chemistry. 1

Sources

In-Depth Technical Guide on 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic acid: A Bifunctional Linker for Advanced Peptide Macrocyclization

Executive Summary

The development of structurally rigid, metabolically stable peptide therapeutics heavily relies on advanced macrocyclization techniques. 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic acid (CAS 1557159-88-2) has emerged as a highly specialized bifunctional linker in this domain[1]. By combining a stable pinacol boronate ester with a flexible aliphatic carboxylic acid tail, this molecule enables sophisticated side-chain-to-tail cyclization via Suzuki-Miyaura cross-coupling (SMC)[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications, providing drug development professionals with the mechanistic causality and self-validating protocols required to successfully integrate this compound into complex synthesis workflows.

Physicochemical Properties & Structural Logic

At its core, 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic acid is engineered for orthogonal reactivity. The molecule features two distinct reactive termini separated by a five-carbon aliphatic spacer.

Quantitative Specifications

| Physicochemical Property | Value / Description |

| Chemical Name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic acid |

| CAS Registry Number | 1557159-88-2[1] |

| Molecular Formula | C12H23BO4[1] |

| Molecular Weight | 242.12 g/mol [1] |

| SMILES String | CC1(C)C(C)(C)OB(CCCCCC(=O)O)O1 |

| Purity Standard | ≥ 96% (HPLC/NMR typical commercial grade)[1] |

| Structural Class | Aliphatic Boronate Ester / Carboxylic Acid |

Mechanistic Causality of the Structure

-

The Pinacol Ester (C6 Position): Free boronic acids are notoriously prone to forming boroxine anhydrides, which complicate stoichiometry and reduce solubility. The pinacol ester masks the boronic acid, rendering the molecule highly soluble in organic solvents and stable during Solid-Phase Peptide Synthesis (SPPS). It is only selectively hydrolyzed in situ under the aqueous basic conditions of the SMC reaction to form the reactive boronate species[2].

-

The Hexanoic Acid Spacer (C1 Position): The 5-carbon aliphatic chain provides optimal entropic flexibility. It is long enough to span the spatial gap required for macrocyclization without introducing excessive degrees of freedom, which would otherwise lower the thermodynamic probability of ring closure.

Fig 1. Bifunctional reactivity map of 6-(PinB)-hexanoic acid.

Core Application: Side-Chain-to-Tail Peptide Cyclization

Traditional peptide cyclization often relies on disulfide bridges, which are highly susceptible to reductive cleavage in vivo. Replacing these with carbon-carbon (biaryl) bonds dramatically enhances the metabolic half-life and structural rigidity of the peptide[2].

In benchmark systems like RGD (Arg-Gly-Asp) peptides—which target integrin receptors—6-(PinB)-hexanoic acid acts as the ultimate bridging unit. The boronate couples to a halogenated amino acid side chain (e.g., 5-Bromo-Tryptophan) via SMC, while the carboxylic acid tail is subsequently coupled to the N-terminus to form the macrocycle[3].

Causality Matrix for Reaction Optimization

To ensure a self-validating system, every reagent in the workflow must be chosen with strict mechanistic intent:

| Experimental Parameter | Selected Condition | Mechanistic Causality (Why it works) |

| Palladium Source | Pd(PPh3)4 (20 mol%) | Provides a stable source of Pd(0) necessary for the oxidative addition into the aryl-halide bond of the peptide scaffold[2]. |

| Base / Activator | 2M Na2CO3 (aq) | Essential for the in situ hydrolysis of the pinacol ester to form the reactive trihydroxyboronate anion, facilitating transmetallation[2]. |

| Solvent System | DMF / H2O (9:1) | DMF ensures optimal swelling of the SPPS resin; H2O is strictly required to dissolve the inorganic base and drive boronate activation. |

| Cyclization Reagents | HATU / HOAt / DIPEA | Generates a highly reactive, yet epimerization-resistant, active ester from the hexanoic acid tail, driving rapid macrolactamization[3]. |

| Reaction Concentration | ≤ 1 mM (High Dilution) | Thermodynamically favors intramolecular ring closure over intermolecular oligomerization by reducing molecular collision frequency[3]. |

Experimental Protocol: On-Resin SMC and Macrolactamization

The following step-by-step methodology details the integration of 6-(PinB)-hexanoic acid into a peptide scaffold.

Prerequisites: Peptidyl resin containing a halogenated amino acid (e.g., 5-Bromo-Tryptophan) synthesized via standard Fmoc-SPPS.

Phase 1: On-Resin Suzuki-Miyaura Cross-Coupling

-

Resin Preparation: Swell the peptidyl resin (0.1 mmol scale) in anhydrous DMF for 30 minutes to ensure optimal accessibility of the reactive sites inside the polymer matrix.

-

Reagent Assembly: In a separate vial, dissolve 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic acid (0.5 mmol, 5 eq) and Pd(PPh3)4 (0.02 mmol, 20 mol%) in degassed DMF (2 mL).

-

Expert Insight: Degassing the solvent (via argon sparging) is critical to prevent premature oxidation of the Pd(0) catalyst to inactive Pd(II) species.

-

-

Base Addition: Add an aqueous solution of Na2CO3 (2M, 0.5 mL) to the mixture.

-

Reaction Execution: Transfer the biphasic mixture to the resin. Heat the suspension (conventional heating at 80°C or microwave irradiation at 100°C) for 2–4 hours under an argon atmosphere.

-

In-Process Control (IPC): Cleave a micro-aliquot of resin. Monitor via LC-MS. A mass shift corresponding to the loss of the bromine atom and the addition of the hexanoic acid linker confirms successful transmetallation.

-

-

Washing: Drain the reaction mixture and wash the resin sequentially with DMF, H2O, DMF, MeOH, and DCM to remove palladium black and unreacted boronic acid.

Phase 2: Cleavage and High-Dilution Cyclization

-

Cleavage: Treat the resin with a standard cleavage cocktail (TFA/TIPS/H2O, 95:2.5:2.5 v/v) for 2 hours. Precipitate the linear peptide in cold diethyl ether and lyophilize.

-

Macrocyclization: Dissolve the crude linear peptide in DMF to a highly dilute concentration (≤ 1 mM).

-

Activation: Add HATU (1.2 eq) and HOAt (1.2 eq) followed by DIPEA (3 eq). Stir at room temperature for 12-24 hours.

-

In-Process Control (IPC): Perform a Kaiser test (ninhydrin). A negative result (yellow color) confirms the absence of free primary amines, validating complete amide bond formation.

-

-

Purification: Remove the solvent under reduced pressure and purify the cyclic peptide via preparative RP-HPLC.

Fig 2. Step-by-step workflow for side-chain-to-tail peptide macrocyclization.

Alternative Utilities: API Synthesis Precursor

Beyond peptide cyclization, aliphatic boronic acids are critical building blocks in the synthesis of small-molecule Active Pharmaceutical Ingredients (APIs). For instance, related boronic acid derivatives are key intermediates in the synthesis of beta-lactamase inhibitors like Vaborbactam [4]. In these architectures, the boronic acid moiety acts as a reversible covalent warhead targeting the active site serine of beta-lactamase enzymes, while the aliphatic tail allows for structural integration into the core drug scaffold[4]. The orthogonal reactivity of 6-(PinB)-hexanoic acid makes it an ideal precursor for modularly assembling these complex pharmacophores.

References

-

[2] /[3] Kemker, I., et al. "Cyclization of RGD Peptides by Suzuki–Miyaura Cross-Coupling." ACS Publications, 2019. URL:

-

[4] "US20210355143A1 - Simple preparation method for vaborbactam." Google Patents, 2021. URL:

-

[1] "CAS:1557159-88-2, 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic acid." Bidepharm, 2024. URL:

Sources

Structure Elucidation of 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic Acid: A Comprehensive Technical Guide

Executive Summary

As a Senior Application Scientist, I approach the structural validation of bifunctional organoboranes not merely as a checklist of spectral peaks, but as an interconnected system of physical chemistry principles. 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic acid (often abbreviated as 6-(Bpin)hexanoic acid) is a highly versatile building block. Featuring both a polar, hydrogen-bonding carboxylic acid terminus and a lipophilic, Lewis-acidic pinacolborane (Bpin) terminus, it is extensively utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), covalent modifiers, and complex bioconjugates.

This whitepaper provides an authoritative, in-depth guide to the structural elucidation of this molecule. By detailing the causality behind specific analytical choices—from solvent selection to ionization modes—this guide ensures that researchers can confidently validate the integrity of their synthesized or procured material.

Molecular Anatomy & Causality of Analytical Choices

The bifunctional nature of 6-(Bpin)hexanoic acid dictates a highly deliberate approach to its analytical characterization:

-

Solvent Causality in NMR: The Bpin group is susceptible to solvolysis or transesterification when exposed to protic solvents (e.g., Methanol- d4 , D2O ). To prevent the in situ generation of free boronic acid and pinacol, non-nucleophilic, aprotic solvents such as Chloroform- d ( CDCl3 ) or Dichloromethane- d2 ( CD2Cl2 ) are strictly required.

-

Ionization Causality in Mass Spectrometry: The molecule contains a carboxylic acid ( pKa≈4.8 ), which readily deprotonates. Utilizing Electrospray Ionization in negative mode (ESI-) selectively ionizes the molecule to the [M−H]− species without inducing premature fragmentation of the Bpin ring, preserving the critical boron isotopic fingerprint[1].

Multinuclear NMR Spectroscopy ( 1H , 13C , 11B )

The Quadrupolar Relaxation Phenomenon

A common pitfall in the elucidation of alkylboronic esters is the apparent "missing" carbon in the 13C NMR spectrum. The carbon atom directly attached to the boron (C6) is subject to scalar coupling with the quadrupolar 11B nucleus (spin I=3/2 ). This quadrupolar relaxation provides an efficient mechanism for transverse relaxation ( T2 ), broadening the 13C signal so significantly that it often merges with the baseline noise. To resolve this, researchers must utilize a high-concentration sample with extended acquisition times, or lower the acquisition temperature to alter the relaxation kinetics.

11B NMR: The Diagnostic Anchor

The 11B NMR spectrum is the definitive diagnostic tool for the coordination state of the boron atom. For 6-(Bpin)hexanoic acid, the 11B signal manifests as a broad singlet at approximately +33.5 ppm[2]. This chemical shift is highly characteristic of a neutral, sp2 -hybridized, tricoordinate boron residing within a dioxaborolane ring[3]. Any upfield shift towards +5 to +15 ppm would immediately indicate unwanted hydrolysis to the boronic acid or the formation of a tetrahedral ( sp3 ) borate complex with a nucleophilic impurity[4].

Quantitative NMR Data Summary

Table 1: 1H NMR Assignments ( CDCl3 , 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Causality / Structural Logic |

|---|---|---|---|---|

| 10.50 | br s | 1H | -COOH | Highly deshielded acidic proton; broad due to exchange. |

| 2.35 | t | 2H | C2 −CH2− | Deshielded by the adjacent carbonyl group. | | 1.65 | m | 2H | C3 −CH2− | β -position to the carboxylic acid. | | 1.35 - 1.45 | m | 4H | C4, C5 −CH2− | Bulk aliphatic chain envelope. | | 1.24 | s | 12H | Bpin −CH3 | Four equivalent methyl groups on the pinacol ring. | | 0.78 | t | 2H | C6 −CH2−B | Shielded by the electropositive boron atom. |

Table 2: 13C and 11B NMR Assignments ( CDCl3 )

| Nucleus | Chemical Shift (ppm) | Assignment | Notes |

|---|

| 13C | 179.5 | C1 (C=O) | Carboxylic acid carbonyl carbon. | | 13C | 83.1 | Bpin C-O | Quaternary carbons of the pinacol ring. | | 13C | 34.2 | C2 | Alpha to carbonyl. | | 13C | 31.5, 24.5, 23.8 | C4, C3, C5 | Aliphatic chain carbons. | | 13C | 24.8 | Bpin −CH3 | Pinacol methyl carbons. | | 13C | ~11.0 | C6 (C-B) | Broadened due to 11B quadrupolar relaxation. | | 11B | 33.5 | Bpin | Diagnostic of sp2 hybridized boron[2]. |

Mass Spectrometry & Isotopic Fingerprinting

Boron possesses two stable isotopes: 10B (~19.9% abundance) and 11B (~80.1% abundance). This creates a highly distinctive isotopic signature in mass spectrometry that serves as an internal validation of the molecule's composition[1]. The exact monoisotopic mass of the 11B species ( C12H23BO4 ) is 242.169 g/mol .

Table 3: ESI-MS Data (Negative Ion Mode)

| Species | m/z (Theoretical) | Relative Abundance | Diagnostic Value |

|---|

| [M−H]− ( 10B ) | 240.16 | ~20 - 25% | Confirms the presence of one boron atom. | | [M−H]− ( 11B ) | 241.16 | 100% (Base Peak) | Confirms the intact molecular weight. | | [M−H−C6H12O2]− | 123.06 | Variable | CID fragmentation: Loss of the pinacol group. |

Standardized Experimental Protocols

To ensure reproducibility and self-validation, adhere to the following optimized workflows.

Protocol A: Self-Validating Multinuclear NMR Acquisition

-

Sample Preparation: Dissolve 15–20 mg of 6-(Bpin)hexanoic acid in 0.6 mL of anhydrous CDCl3 (stored over 4Å molecular sieves). Causality: Moisture introduces a broad H2O peak at ~1.5 ppm which obscures the aliphatic envelope, and promotes Bpin hydrolysis.

-

1H and 13C Acquisition: Acquire the 1H spectrum with a standard 30° pulse. For 13C , utilize a minimum of 512 scans with a relaxation delay ( d1 ) of at least 2 seconds to ensure the quaternary Bpin carbons (83.1 ppm) and the broadened C6 carbon (~11.0 ppm) are adequately relaxed and digitized.

-

11B Acquisition: Acquire using a quartz NMR tube if trace background boron from standard borosilicate glass is a concern. Use a spectral width of at least 200 ppm.

-

Validation Checkpoint: If a sharp peak appears at ~19 ppm, boric acid contamination is present. If the main peak shifts to <15 ppm, the sample has degraded into a borate complex[3].

-

Protocol B: ESI-MS Isotopic Fingerprinting

-

Sample Dilution: Dilute the sample to 1 µg/mL in LC-MS grade Acetonitrile. Do not add formic acid, as the goal is to promote deprotonation.

-

Ionization: Inject into the mass spectrometer using Electrospray Ionization in negative mode (ESI-). Set the capillary voltage to 2.5 kV.

-

Data Analysis: Extract the mass spectrum across the 235–245 m/z range.

-

Validation Checkpoint: Calculate the ratio of the peak at 240.16 m/z to 241.16 m/z. It must be approximately 1:4. A deviation indicates isobaric interference.

-

Visualizations

Figure 1: Analytical workflow for the structural elucidation of 6-(Bpin)hexanoic acid.

Figure 2: ESI-MS isotopic fingerprinting and fragmentation logic for organoboranes.

References

-

Title: Organoborane cyclophanes with flexible linkers: Dynamic coordination and photo-responsive fluorescence Source: Chinese Chemical Letters / rhhz.net URL: [Link]

-

Title: A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters Source: ACS Publications (The Journal of Physical Chemistry A) URL: [Link]

-

Title: 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations Source: NSF PAR / The Journal of Organic Chemistry URL: [Link]

Sources

Solubility Profile and Chemoselective Handling of 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic Acid in Organic Solvents

Document Type: Technical Whitepaper Target Audience: Synthetic Chemists, Drug Development Professionals, and Application Scientists

Executive Summary

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic acid (CAS: 1557159-88-2) is a highly versatile, bifunctional building block widely utilized in advanced medicinal chemistry. Its unique architecture—combining a polar carboxylic acid, a lipophilic hexamethylene linker, and a bulky pinacol boronate ester (Bpin)—dictates a complex solubility profile. This whitepaper provides a definitive, causality-driven guide to its solubility in organic solvents, detailing how to leverage these properties for chemoselective workflows such as peptide cyclization and the synthesis of arginase inhibitors.

Molecular Architecture & Physicochemical Causality

As a Senior Application Scientist, I approach solubility not as a static property, but as a dynamic interplay of thermodynamic forces. The solubility of 6-(Bpin)hexanoic acid is governed by three distinct structural domains:

-

The Polar Headgroup (Carboxylic Acid): The terminal -COOH group acts as both a strong hydrogen bond donor and acceptor. This domain drives the molecule's high solubility in polar aprotic solvents (e.g., DMSO, DMF) by establishing strong dipole-dipole interactions.

-

The Hydrophobic Linker (Hexamethylene Chain): The six-carbon aliphatic chain disrupts the highly ordered crystal lattice energy typically associated with shorter-chain dicarboxylic acids. This lipophilic spacer significantly enhances the molecule's solubility in moderately polar and halogenated solvents (e.g., DCM, THF).

-

The Bulky Terminus (Pinacol Boronate Ester): Unlike free boronic acids, which readily form insoluble boroxine anhydrides via dehydration, the Bpin group is sterically shielded and highly lipophilic. This prevents oligomerization and ensures the molecule remains monomeric and soluble in a wide range of organic media.

Understanding this amphiphilic-like nature is critical when deploying this compound in complex syntheses, such as the[1], where precise solvent control dictates reaction trajectory.

Empirical Solubility Matrix

The following matrix synthesizes the quantitative solubility data for 6-(Bpin)hexanoic acid across various solvent classes.

Table 1: Solubility Matrix and Application Notes

| Solvent Class | Specific Solvent | Dielectric Constant (ε) | Predicted Solubility | Mechanistic Causality & Application Notes |

| Polar Aprotic | DMSO / DMF | 36.7 - 46.7 | > 100 mg/mL | Strong H-bond acceptance from the COOH group. Ideal for high-concentration master stocks and HATU-mediated amide couplings. |

| Moderately Polar | Dichloromethane (DCM) | 8.9 | > 50 mg/mL | Lipophilic hexamethylene chain dominates solvation. Optimal for liquid-liquid extractions and anhydrous synthesis. |

| Moderately Polar | Tetrahydrofuran (THF) | 7.5 | > 50 mg/mL | Ether oxygen coordinates with the carboxylic acid. Excellent for reductive workflows or Grignard reactions. |

| Polar Protic | Methanol (MeOH) | 32.7 | 20 - 50 mg/mL | Soluble via H-bonding, but poses a severe risk of Bpin transesterification over prolonged storage. Use with caution. |

| Non-Polar | Hexane / Heptane | ~1.9 | < 1 mg/mL | Severe polarity mismatch with the COOH group. Ideal as an anti-solvent for precipitation, crystallization, and trituration. |

| Aqueous | Water (pH 7.0) | 80.1 | < 1 mg/mL | Highly lipophilic Bpin and hexyl chain prevent dissolution. Solubility requires deprotonation of the COOH (pH > pKa ~4.8). |

Solvent-Induced Instability & Degradation Pathways

Solubility does not guarantee stability. When selecting a solvent, researchers must account for the reactivity of the Bpin group:

-

Transesterification in Protic Solvents: Dissolving 6-(Bpin)hexanoic acid in lower alcohols (MeOH, EtOH) for extended periods leads to solvolysis. The pinacol ligand can be displaced by the solvent, altering the molecular weight and reactivity of the stock solution.

-

Hydrolysis in Aqueous Mixtures: While 1,4-dioxane/water mixtures are standard for Suzuki-Miyaura couplings—such as the [2]—prolonged exposure to water, especially under basic conditions, will hydrolyze the Bpin group to the free boronic acid. Stocks should be prepared in anhydrous organic solvents and aqueous components added immediately prior to the reaction.

Figure 1: Solvent selection strategy and solubility outcomes for 6-(Bpin)hexanoic acid.

Standardized Protocols for Solubility & Reaction Workflows

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies guarantee accurate handling of the compound.

Protocol A: Kinetic Solubility Determination via Nephelometry

Visual inspection is insufficient for determining true solubility, as sub-visual aggregates can cause false-positive readings. This protocol uses light scattering as an internal validation mechanism.

-

Master Stock Preparation: Dissolve 10.0 mg of 6-(Bpin)hexanoic acid in 100 µL of anhydrous DMSO to create a 100 mg/mL master stock.

-

Solvent Spiking: Dispense 10 µL of the master stock into 990 µL of the target test solvent (e.g., DCM) to achieve a theoretical 1 mg/mL concentration.

-

Equilibration: Vortex the mixture for 60 seconds at 25°C, followed by sonication for 5 minutes to disrupt transient aggregates.

-

Nephelometric Validation (Self-Validating Step): Transfer 200 µL of the solution to a 96-well UV-transparent microplate. Measure light scattering at 620 nm. A baseline reading comparable to a pure solvent blank validates complete thermodynamic dissolution. Elevated scattering indicates sub-visual precipitation, invalidating the assumed solubility.

Protocol B: Chemoselective Amide Coupling (Preserving the Bpin Group)

Because the molecule is bifunctional, solvent choice dictates which functional group reacts. This protocol targets the carboxylic acid while preserving the Bpin ester.

-

Solvent Selection: Use anhydrous DCM or DMF. These solvents ensure complete dissolution of the precursor while preventing solvolysis of the Bpin group.

-

Activation: Dissolve 1.0 eq of 6-(Bpin)hexanoic acid and 1.2 eq of HATU in DMF (0.1 M concentration).

-

Base Addition: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA). The solution will turn pale yellow, indicating the successful formation of the active OAt ester.

-

Amine Coupling: Introduce 1.1 eq of the target primary amine. Stir at room temperature for 2 hours.

-

Phase-Separation Validation: Quench with water and extract with EtOAc. The lipophilic Bpin group ensures the desired product partitions exclusively into the organic layer, while HATU byproducts remain in the aqueous phase.

Figure 2: Chemoselective workflow dictating solvent choice for dual functional groups.

Conclusion

The solubility of 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic acid is not merely a physical parameter; it is a strategic tool. By understanding the thermodynamic causality behind its affinity for polar aprotic and moderately polar solvents—and its instability in protic media—researchers can design highly efficient, chemoselective workflows. Whether utilizing the compound for peptide macrocyclization or the synthesis of novel immunotherapeutics, strict adherence to solvent selection and self-validating analytical protocols is paramount for success.

References

-

Kemker, I., Schnepel, C., Schröder, D. C., Marion, A., & Sewald, N. "Cyclization of RGD Peptides by Suzuki-Miyaura Cross-Coupling." Journal of Medicinal Chemistry, 2019.[Link]

-

Shields, J. D., et al. "Design and Synthesis of Acyclic Boronic Acid Arginase Inhibitors." Journal of Medicinal Chemistry, 2024.[Link]

Sources

commercial availability of 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic acid

An In-Depth Technical Guide to 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic Acid: From Commercial Availability to Application in PROTAC Development

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic acid, a critical bifunctional building block in modern drug discovery and chemical biology. Designed for researchers, medicinal chemists, and drug development professionals, this document consolidates technical specifications, commercial sourcing information, synthetic considerations, and a detailed examination of its primary application as a linker in Proteolysis-Targeting Chimeras (PROTACs).

Introduction: A Versatile Bifunctional Linker

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic acid (CAS Number: 1557159-88-2) is an aliphatic carbon chain functionalized with a carboxylic acid at one terminus and a pinacol boronic ester at the other. This unique structure allows for orthogonal chemical modifications, making it an invaluable tool for covalently linking two different molecular entities.

The six-carbon chain provides a flexible spacer, which is often crucial for optimizing the spatial orientation and distance between conjugated molecules. The terminal carboxylic acid is readily activated for amide bond formation with amines, while the boronic ester group is a stable precursor to a boronic acid, which can participate in various coupling reactions, most notably Suzuki coupling, or be used in other boron-based chemistries. Its principal utility is found in the synthesis of heterobifunctional molecules, particularly in the rapidly advancing field of Targeted Protein Degradation (TPD).[1][2]

Commercial Availability and Procurement

The widespread adoption of this linker in drug discovery has led to its ready commercial availability from numerous chemical suppliers. Researchers can procure this reagent in various quantities, from milligrams for initial screening to multi-gram or kilogram scales for preclinical development.

When sourcing this material, it is critical to verify purity, as residual starting materials or byproducts from synthesis can interfere with subsequent high-sensitivity reactions. The compound is typically supplied as a solid and requires specific storage conditions to maintain its integrity.

Table 1: Commercial Supplier and Specification Overview

| Supplier | Example Product Name | CAS Number | Typical Purity | Common Storage Conditions |

| BLD Pharmatech | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propanoic acid (related compound) | 1191063-90-7 | ≥98% | Inert atmosphere, store in freezer, under -20°C |

| Appchem | 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic acid | 1557159-88-2 | >95% | Refer to supplier documentation |

| Sigma-Aldrich (Merck) | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propanoic acid (related compound) | 1191063-90-7 | 98% | Cold-chain transportation, store at -20°C |

Note: The table includes data for a closely related propanoic acid linker where specific data for the hexanoic acid was available, illustrating typical specifications for this class of compound. Researchers should always consult the specific Certificate of Analysis (CoA) from their chosen supplier.

Synthetic Strategy and Quality Control

Understanding the synthetic origin of a reagent is paramount for anticipating potential impurities and ensuring experimental reproducibility. While multiple routes exist, a common and efficient method involves the hydroboration of a terminal alkene precursor, such as 5-hexenoic acid, followed by esterification with pinacol.

The choice of a protected carboxylic acid (e.g., a methyl or ethyl ester) for the starting material is a key strategic decision. This prevents the acidic proton from interfering with the hydroboration reagents. The final step involves the hydrolysis of the ester to yield the desired carboxylic acid.

Caption: Generalized synthetic workflow for the target compound.

Quality Control: The identity and purity of commercially supplied 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic acid are typically validated using a suite of analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity profile with high accuracy.

Core Application: Linker for PROTACs

The most significant application of this molecule is in the construction of PROTACs.[3] PROTACs are heterobifunctional molecules that induce the degradation of a specific protein of interest (POI) by hijacking the cell's own ubiquitin-proteasome system.[2] They consist of three components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects them.[2][4]

The linker is not merely a passive spacer; its length, rigidity, and attachment points are critical determinants of a PROTAC's ability to form a stable and productive ternary complex (POI-PROTAC-E3 Ligase), which is essential for efficient ubiquitination and subsequent degradation.[4][5]

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic acid is an exemplary "PEG-like" or aliphatic linker. Its six-carbon chain offers significant conformational flexibility, allowing the two ends of the PROTAC to adopt an optimal orientation for ternary complex formation.

Caption: Schematic of a PROTAC using an aliphatic linker.

Experimental Protocol: Synthesis of a PROTAC Intermediate

This section provides a validated, step-by-step methodology for coupling 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic acid to an amine-containing E3 ligase ligand, a common first step in a modular PROTAC synthesis.

Objective: To form an amide bond between the linker's carboxylic acid and an amine-functionalized E3 ligase ligand (e.g., a derivative of Thalidomide or Von Hippel-Lindau (VHL) ligand).

Materials:

-

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic acid (1.0 eq)

-

Amine-functionalized E3 Ligand (e.g., 4-aminobenzyl-thalidomide) (1.1 eq)

-

HATU (1,1'-[Azobis(methylidyn)]bis[3-methyl-1H-imidazolium]-3-ium hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic acid.

-

Dissolution: Dissolve the linker in anhydrous DMF. The choice of DMF is critical as it is a polar aprotic solvent that effectively solubilizes the reactants and coupling agents.

-

Activation: Add HATU to the solution. HATU is a highly efficient peptide coupling reagent that rapidly activates the carboxylic acid to form a reactive ester, minimizing side reactions and racemization.

-

Base Addition: Add DIPEA to the mixture. This non-nucleophilic base is essential to neutralize the hexafluorophosphate salt formed during the activation step and to deprotonate the amine, facilitating its nucleophilic attack.

-

Nucleophile Addition: Add the amine-functionalized E3 Ligand to the reaction mixture. An excess is used to ensure complete consumption of the valuable linker.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material and the formation of the desired product.

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HATU byproducts) and brine (to remove residual water).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure PROTAC intermediate.

This self-validating protocol includes a standard aqueous work-up and chromatographic purification, which are essential checkpoints to ensure the purity and identity of the synthesized intermediate before proceeding to the next synthetic step.

Conclusion

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic acid is a readily available and highly versatile chemical tool. Its bifunctional nature, combined with a flexible aliphatic chain, has made it a staple reagent for the construction of complex molecules, most notably PROTACs. A thorough understanding of its commercial sources, synthetic background, and practical application provides researchers with the necessary knowledge to effectively incorporate this linker into their synthetic strategies, thereby accelerating the development of novel therapeutics in targeted protein degradation and other areas of drug discovery.

References

-

Appchem. Ethyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate | 2243982-06-9. Appchem. Available at: [Link].

-

An, S., et al. (2019). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry. Available at: [Link].

-

Li, Y., et al. (2025). Linker-free PROTACs efficiently induce the degradation of oncoproteins. Nature Communications. Available at: [Link].

-

PubChem. 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridin-1(2H)-yl)ethan-1-one. National Center for Biotechnology Information. Available at: [Link].

-

Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. Available at: [Link].

-

Rampogu, S., et al. (2025). A review of six bioactive compounds from preclinical studies as potential breast cancer inhibitors. Molecular and Cellular Biochemistry. Available at: [Link].

- Google Patents. WO2024008844A1 - Industrial process for the preparation of hexanoic acid, 6-(nitrooxy)-.... Google Patents.

-

Liu, Z., et al. (2022). Development of a novel PROTAC using the nucleic acid aptamer as a targeting ligand for tumor selective degradation of nucleolin. bioRxiv. Available at: [Link].

-

Zhang, Z., et al. (2024). Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs. Molecules. Available at: [Link].

Sources

Introduction: The Strategic Advantage of Boronic Esters

Boronic Acid Esters in Modern Organic Synthesis: From Fundamental Reactivity to Complex Molecule Assembly

In the landscape of modern organic synthesis, organoboron compounds are indispensable. While boronic acids are foundational, they are notoriously prone to protodeboronation and spontaneous dehydration into trimeric boroxines, complicating stoichiometry and purification. Boronic acid esters (organoboronates)—synthesized by complexing the boron center with diols like pinacol (pin), catechol (cat), or neopentyl glycol (nep)—solve these operational bottlenecks. By tuning the electron density of the oxygen atoms and the steric bulk around the empty p-orbital of the boron atom, chemists can precisely engineer the Lewis acidity, bench stability, and transmetalation kinetics of the ester[1].

This technical guide dissects the mechanistic causality behind the reactivity of boronic esters, providing actionable, self-validating protocols for cross-coupling, stereospecific homologation, and late-stage functionalization.

Mechanistic Paradigm 1: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura (SM) reaction is the premier methodology for C–C bond formation. Historically, a pervasive assumption dictated that boronic esters must first undergo hydrolysis to their corresponding boronic acids prior to transmetalating with palladium. However, recent kinetic and computational investigations have definitively proven that boronic esters can transmetalate directly[1].

The Causality of Transmetalation: The transfer of the organic fragment from boron to palladium is governed by two critical features:

-

Empty Coordination Site: The palladium catalyst must possess an empty coordination site, typically generated by the addition of an exogenous base (e.g., hydroxide or alkoxide) to form a Pd-hydroxo/alkoxo complex[1].

-

Nucleophilic Ipso Carbon: The base coordinates to the boron atom, forming a negatively charged boronate "ate" complex. This increases the electron density and nucleophilic character of the ipso carbon, driving the transmetalation step[1].

The steric bulk of the ester directly dictates the stability of the pretransmetalation intermediate. For instance, the bulky methyl groups on a pinacol ester inhibit the formation of discrete, long-lived intermediates compared to less hindered esters, directly impacting the reaction rate[2].

Table 1: Comparative Attributes of Common Boronic Esters in Synthesis

| Boronic Ester Type | Lewis Acidity | Stability to Hydrolysis | Relative Transmetalation Rate | Typical Synthetic Application |

| Catechol (cat) | High | Low | Fast | Rapid couplings, low-temperature reactions |

| Pinacol (pin) | Low | High | Moderate | Standard SM coupling, long-term bench storage |

| Neopentyl (nep) | Low | Very High | Slow | Chemoselective iterative cross-coupling |

| MIDA | Very Low | Extremely High | Negligible | Iterative synthesis (requires deprotection) |

Protocol 1: Direct Suzuki-Miyaura Coupling using Boronic Esters

Self-Validating System: The appearance of palladium black indicates catalyst degradation, usually due to insufficient base or oxygen ingress. A successful reaction maintains a clear, colored homogeneous or finely dispersed biphasic state.

-

Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Aryl Bromide (1.0 equiv), Aryl-B(pin) (1.1 equiv), Pd(PPh3)4 (0.05 equiv), and K2CO3 (2.0 equiv).

-

Solvent Addition: Add degassed 1,4-dioxane/H2O (4:1 v/v) to achieve a 0.2 M concentration.

-

Practical Insight: The water is not merely a solvent; it is mechanistically obligatory to solubilize the base and generate the critical Pd-hydroxo complex required to activate the boronic ester[2].

-

-

Reaction: Seal the flask, remove from the glovebox, and heat at 80 °C for 12 hours under vigorous stirring.

-

Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purification: Isolate the biaryl product via flash column chromatography (silica gel, hexane/EtOAc gradient).

Catalytic cycle of the Suzuki-Miyaura reaction emphasizing direct transmetalation.

Mechanistic Paradigm 2: Stereospecific Assembly via Matteson Homologation

The Matteson homologation is an elegant, highly stereoselective one-carbon prolongation of an alkyl or aryl boronic ester. It is perfectly suited for the synthesis of complex marine natural products and polyketides containing contiguous stereocenters[3].

The Causality of 1,2-Metallate Rearrangement: The transformation relies on the neighboring group effect of the boron atom. When a chiral boronic ester (often utilizing a C2-symmetric diol like DICHED or pinanediol) is treated with (dichloromethyl)lithium, an "ate" complex forms. The boron atom's proximity facilitates the nucleophilic substitution of the α-halogen via a 1,2-alkyl migration[3]. The absolute configuration is strictly dictated by the chiral auxiliary, which orchestrates the trajectory of the migrating group, resulting in an inversion of stereochemistry at the newly formed carbon center[4].

Protocol 2: One-Pot Matteson Homologation Sequence

Self-Validating System: The diastereomeric ratio (d.r.) of the final oxidized alcohol serves as an internal validation of the cryogenic temperature control during the initial lithiation step.

-

Lithiation: Cool a solution of CH2Cl2 (1.2 equiv) in anhydrous THF to -100 °C (liquid N2/EtOH bath) under Argon. Slowly add n-BuLi (1.1 equiv) dropwise. Stir for 15 minutes to form LiCHCl2.

-

Practical Insight: Strict adherence to -100 °C prevents the premature decomposition of the highly unstable carbenoid species.

-

-

Boronate Formation: Add the chiral alkyl boronic ester (1.0 equiv) in THF dropwise. Stir at -100 °C for 10 minutes, then allow to warm to 0 °C. This thermal gradient triggers the first 1,2-metallate rearrangement, expelling LiCl and yielding the α-chloroboronic ester[4].

-

Nucleophilic Displacement: Cool the mixture back to -78 °C. Add a Grignard reagent (R-MgX, 1.5 equiv) dropwise.

-

Second Rearrangement: Allow the reaction to warm to room temperature overnight. The nucleophile attacks the boron, triggering a second 1,2-migration that displaces the chloride with inversion[4].

-

Isolation: Quench with saturated aqueous NH4Cl, extract with Et2O, dry, and purify.

Stepwise 1,2-metallate rearrangements defining the Matteson homologation sequence.

Emerging Frontiers: Late-Stage Functionalization

Boronic esters are increasingly utilized as dynamic directing groups and intermediates for late-stage functionalization in drug development.

-

C–H Borylation & Isotope Exchange: Synthetically-versatile aryl boronate esters have historically been poor directing groups due to the Lewis acidic boron attenuating the coordinating ability of the oxygen lone pairs. However, modern chelated NHC/phosphine Iridium catalysts can overcome this electronic deficiency, utilizing the ester to direct highly selective ortho-C(sp2) activation and hydrogen isotope (deuterium) exchange[5].

-

Amination: The conversion of C–B bonds into C–N bonds is highly valued for synthesizing C-sp3 rich pharmaceutical compounds. Alkylboronic esters can act as electrophiles, reacting with nucleophilic amine sources via 1,2-metallate rearrangements or alkyl variants of the Chan-Lam coupling, perfectly translating the stereocontrol of boron chemistry into complex nitrogenous architectures[6].

References

- Syntheses of Marine Natural Products via Matteson Homologations and Rel

- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Journal of the American Chemical Society (ACS Public

- Matteson Homologation of Arylboronic Esters Chemistry - A European Journal (Saarland University)

- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig

- Widely-used boronic esters as synthetically-versatile directing groups for C–H activation and hydrogen isotope exchange PMC - NIH

- Amin

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Syntheses of Marine Natural Products via Matteson Homologations and Related Processes [mdpi.com]

- 4. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

Application Notes & Protocols: Bioconjugation with 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic Acid for Advanced Protein Modification

Introduction: A Versatile Linker for Two-Stage Bioconjugation

The field of bioconjugation has revolutionized drug development, diagnostics, and fundamental biological research by enabling the precise chemical linkage of molecules to proteins, antibodies, and other biomolecules.[1] The choice of linker is paramount to the success of these endeavors. 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic acid is a bifunctional linker of significant utility, designed for advanced, multi-step bioconjugation strategies.

This molecule features three key components:

-

A terminal carboxylic acid that serves as a versatile handle for initial conjugation, most commonly to primary amines on biomolecules.

-

A six-carbon hexanoic acid spacer which provides spatial separation between the biomolecule and the terminal functional group, minimizing steric hindrance and preserving protein structure and function.

-

A boronic acid pinacol ester group, a stable precursor to boronic acid. This functional group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the formation of stable carbon-carbon bonds under biocompatible conditions.[2][3]

This application note provides a comprehensive guide to utilizing this linker, focusing on a two-stage strategy: first, conjugating the linker to a protein via its carboxylic acid, and second, using the appended boronic ester as a reactive handle for subsequent Suzuki-Miyaura cross-coupling.

Principle of the Method: A Two-Stage Strategy for Site-Specific Modification

The protocol is centered around a two-stage chemical process. This approach allows researchers to first modify a biomolecule with a stable, reactive handle (the boronic ester) and then, in a separate, controlled reaction, couple a second molecule of interest.

Stage 1: Activation and Amine Coupling

The carboxylic acid group of the linker is not intrinsically reactive towards the primary amines (e.g., lysine residues) found on proteins. It must first be activated. The most common and efficient method for this in aqueous environments is via carbodiimide chemistry, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4]

The process unfolds as follows:

-

Activation: EDC reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.[5]

-

Stabilization: Sulfo-NHS rapidly reacts with the O-acylisourea intermediate to form a semi-stable, amine-reactive Sulfo-NHS ester. This conversion is critical as it enhances stability against hydrolysis in aqueous buffers and increases coupling efficiency.[4][6]

-

Conjugation: The Sulfo-NHS ester readily reacts with primary amines on the protein surface (N-terminus and lysine side chains) to form a stable, covalent amide bond, thus tethering the boronic acid ester linker to the protein.

Stage 2: Suzuki-Miyaura Cross-Coupling

With the protein now decorated with boronic ester moieties, it can be used as a substrate in a Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is a powerful tool for forming C-C bonds between a boronic acid/ester and an aryl or vinyl halide.[3] In a bioconjugation context, this allows for the stable and specific attachment of a diverse range of molecules (e.g., fluorophores, drugs, or other probes) that have been pre-functionalized with a halide. The reaction requires a palladium catalyst, often one designed for activity and stability in aqueous media.[7][8]

Overall Experimental Workflow

The following diagram illustrates the complete workflow from linker activation to the final purified bioconjugate.

Caption: Overall workflow for protein modification.

Materials and Reagents

Proper preparation and handling of all reagents are critical for successful conjugation.

| Reagent / Material | Recommended Grade | Supplier Example | Purpose |

| Linker & Coupling Reagents | |||

| 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic acid | ≥95% | Commercially Available | The bifunctional linker |

| EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl) | Molecular Biology Grade | Thermo Fisher, Sigma-Aldrich | Activates carboxylic acid |

| Sulfo-NHS (N-hydroxysulfosuccinimide) | Molecular Biology Grade | Thermo Fisher, Pierce | Stabilizes activated linker |

| Protein & Payload | |||

| Protein of Interest (e.g., IgG, BSA) | ≥98%, low endotoxin | Varies by application | Biomolecule to be modified |

| Halide-functionalized Payload | Custom Synthesis/Commercial | Varies | Molecule for final coupling |

| Buffers | |||

| Activation Buffer (e.g., MES) | pH 4.7-6.0 | - | For EDC/Sulfo-NHS reaction |

| Conjugation Buffer (e.g., PBS, HEPES) | pH 7.2-8.0, amine-free | - | For protein conjugation step |

| Quenching Buffer (e.g., Tris, Hydroxylamine) | pH ~7.5-8.5 | - | To stop the reaction |

| Suzuki-Miyaura Reaction Buffer (e.g., Phosphate) | pH ~8.0 | - | For the cross-coupling step |

| Catalyst System | |||

| Palladium Catalyst (e.g., K₂PdCl₄ with ligand) | High Purity | Strem, Sigma-Aldrich | For Suzuki-Miyaura reaction |

| Purification & Analysis | |||

| Desalting / SEC Columns (e.g., Zeba™, Sephadex™) | - | Cytiva, Thermo Fisher | Purification of conjugates |

| SDS-PAGE Gels & Reagents | - | Bio-Rad, Invitrogen | To assess molecular weight shift |

| Mass Spectrometer (ESI-MS or MALDI-TOF) | - | - | For accurate mass determination |

Detailed Experimental Protocols

Protocol 1: Activation of Linker and Conjugation to Protein

This protocol describes the covalent attachment of the boronic ester linker to primary amines on a target protein.

Causality Behind Choices:

-

Two-Step Procedure: The linker is activated separately before adding the protein. This prevents EDC from directly cross-linking proteins, a common side reaction in one-pot methods.

-

Activation Buffer pH (4.7-6.0): EDC-mediated carboxyl activation is most efficient at a slightly acidic pH, which protonates the carbodiimide, making it more susceptible to nucleophilic attack by the carboxylate.[4]

-

Conjugation Buffer pH (7.2-8.0): The reaction of the Sulfo-NHS ester with primary amines is most efficient at a slightly basic pH, where the amine groups are deprotonated and thus more nucleophilic.[9] However, pH > 8.5 can accelerate the hydrolysis of the NHS ester, reducing efficiency.

-

Sulfo-NHS: The sulfonate group makes the NHS ester water-soluble, ensuring it remains in solution and is available to react with the protein.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare all necessary buffers (Activation, Conjugation, Quenching) and allow them to equilibrate to room temperature. If the target protein is in a buffer containing primary amines (like Tris), it MUST be exchanged into the Conjugation Buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis.

-

Prepare Reagents:

-

Prepare a 10 mg/mL solution of the protein in ice-cold Conjugation Buffer.

-

Immediately before use, prepare a 10 mM solution of 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic acid in anhydrous DMSO.

-

Immediately before use, prepare 100 mM solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 0.1 M MES, pH 6.0). Note: EDC is moisture-sensitive and hydrolyzes quickly; use it immediately after dissolving.[6]

-

-

Linker Activation:

-

In a microcentrifuge tube, combine the linker, EDC, and Sulfo-NHS solutions. A common starting molar ratio is 1:2:5 (Linker:EDC:Sulfo-NHS).

-

Example: To 100 µL of 10 mM linker, add 20 µL of 100 mM EDC and 50 µL of 100 mM Sulfo-NHS.

-

Incubate the activation mixture for 15-30 minutes at room temperature.

-

-

Conjugation Reaction:

-

Add the activated linker solution directly to the protein solution. The molar excess of linker to protein will determine the degree of labeling (DOL) and should be optimized. Start with a 10- to 20-fold molar excess.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.

-

-

Quenching:

-

Add Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.

-

Incubate for 15-30 minutes at room temperature to quench any unreacted Sulfo-NHS esters.

-

Protocol 2: Purification of the Boronic Ester-Modified Protein

Purification is essential to remove unreacted linker and coupling byproducts, which could interfere with downstream reactions and analysis.

Step-by-Step Methodology (Size-Exclusion Chromatography):

-

Column Equilibration: Equilibrate a size-exclusion chromatography (SEC) column (e.g., a Superdex 200 or equivalent) with at least two column volumes of a suitable storage or reaction buffer for the next step (e.g., PBS, pH 7.4).

-

Sample Loading: Load the quenched reaction mixture onto the equilibrated SEC column.

-

Fraction Collection: Collect fractions corresponding to the high-molecular-weight peak, which represents the modified protein. The unreacted linker and byproducts will elute much later.

-

Pooling and Concentration: Pool the protein-containing fractions and concentrate if necessary using a centrifugal filter device.

-

Analysis: Confirm the protein concentration (e.g., via A280 measurement) and verify purity via SDS-PAGE.

Protocol 3: Suzuki-Miyaura Cross-Coupling on the Modified Protein

This protocol uses the protein-bound boronic esters to couple a halide-functionalized molecule.

Causality Behind Choices:

-

Palladium Catalyst: A water-soluble palladium source and ligand system is required to mediate the reaction under biocompatible conditions without denaturing the protein.[7][10]

-

Inert Atmosphere: While some modern catalysts are air-stable, degassing the reaction buffer can help prevent oxidation and deactivation of the Pd(0) active species, improving yields.

Step-by-Step Methodology:

-

Prepare Reagents:

-

Dissolve the purified boronic ester-modified protein in a degassed, amine-free buffer (e.g., 200 mM phosphate buffer, pH 8.0).

-

Dissolve the halide-functionalized payload (e.g., an iodo-aryl compound) in a minimal amount of water-miscible organic solvent (like DMSO) and then dilute into the reaction buffer.

-

Prepare a stock solution of the palladium catalyst (e.g., K₂PdCl₄) in water.

-

-

Reaction Setup:

-

In a reaction vessel, combine the modified protein, the halide-functionalized payload (use a 50- to 100-fold molar excess over the protein), and the reaction buffer.

-

Gently sparge the solution with an inert gas (argon or nitrogen) for 5-10 minutes.

-

Add the palladium catalyst solution to a final concentration of ~200-500 µM.

-

-

Incubation:

-

Incubate the reaction at 37°C for 2-4 hours with gentle mixing, protected from light. Monitor reaction progress if possible (e.g., by LC-MS analysis of small aliquots).

-

-

Purification:

Characterization of the Bioconjugate

Thorough characterization is essential to confirm the success of the conjugation and to determine its properties.[13]

| Technique | Purpose | Expected Outcome |

| SDS-PAGE | Assess purity and molecular weight shift. | A band shift upwards compared to the unmodified protein, indicating an increase in mass. The sharpness of the band can give a preliminary indication of the homogeneity of the conjugate. |

| UV-Vis Spectroscopy | Quantify protein concentration and Degree of Labeling (DOL) if the payload is a chromophore. | By measuring absorbance at 280 nm (protein) and the λmax of the payload, the DOL can be calculated using the Beer-Lambert law after correcting for payload absorbance at 280 nm.[9] |

| Mass Spectrometry (ESI-MS, MALDI-TOF) | Provide an accurate mass of the conjugate, confirming covalent modification. | The mass spectrum will show a distribution of peaks corresponding to the protein with different numbers of attached linkers/payloads. This is the most definitive method for confirming conjugation and determining the DOL distribution.[14] |

| Size-Exclusion Chromatography (SEC-MALS) | Determine molar mass, size, and aggregation state. | SEC coupled with multi-angle light scattering (MALS) can determine the absolute molar mass of the conjugate components (protein and payload), providing an accurate measure of the conjugation ratio without relying on calibration standards.[15][16] |

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low/No Conjugation in Stage 1 | Inactive EDC (hydrolyzed). | Always use freshly prepared EDC solution. Store EDC desiccated at -20°C. |

| Incorrect buffer pH. | Ensure Activation Buffer is pH 4.7-6.0 and Conjugation Buffer is pH 7.2-8.0 and amine-free. | |

| Presence of primary amines in protein buffer. | Perform buffer exchange into an amine-free buffer (PBS, HEPES, MES) before starting. | |

| Protein Precipitation/Aggregation | High degree of labeling (hydrophobic linker). | Reduce the molar excess of the linker in the conjugation step. |

| Use of organic co-solvents. | Minimize the percentage of DMSO/DMF used to dissolve reagents. | |

| Unsuitable buffer conditions. | Screen different buffers and pH values; add stabilizing excipients like arginine or glycerol. | |

| Low Yield in Suzuki-Miyaura Step | Inactive palladium catalyst. | Degas all buffers thoroughly. Use fresh catalyst solutions. Test different water-soluble ligands if necessary. |

| Hydrolysis of boronic ester. | The pinacol ester is relatively stable, but prolonged exposure to harsh pH or high temperatures can cause degradation. Ensure prompt use after purification. |

References

-

Royal Society of Chemistry. (n.d.). Boronic acid ester with dopamine as a tool for bioconjugation and for visualization of cell apoptosis. Chemical Communications. Retrieved from [Link]

-

American Chemical Society. (2022). Dual-Boronic Acid Reagents That Combine Dynamic and Covalent Bioconjugation. Bioconjugate Chemistry. Retrieved from [Link]

-

AIP Publishing. (2022). Characterizing protein–surface and protein–nanoparticle conjugates: Activity, binding, and structure. Biointerphases. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism for protein immobilization via EDC/NHS coupling. Retrieved from [Link]

-

National Institutes of Health. (2024). Boron enabled bioconjugation chemistries. Chemical Society Reviews. Retrieved from [Link]

-

American Chemical Society. (2015). Characterizing of Intact Protein Conjugates and Biopharmaceuticals Using Ion-Exchange Chromatography with Online Detection by Native Electrospray Ionization Mass Spectrometry and Top-Down Tandem Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki-Miyaura Couplings on Proteins: A Simple and Ready-to-use Catalytic System in Water. Retrieved from [Link]

-

Education and Research Archive, University of Alberta. (n.d.). Boronic Esters as Bioorthogonal Probes in Site-Selective Labeling of Proteins. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. SoftMatter. Retrieved from [Link]

-

American Chemical Society. (2021). Boronic Acid Pairs for Sequential Bioconjugation. Organic Letters. Retrieved from [Link]

-

LCGC International. (2018). Characterizing Protein-Nucleic Acid Conjugates with Light Scattering. Retrieved from [Link]

-

American Chemical Society. (2009). A Convenient Catalyst for Aqueous and Protein Suzuki−Miyaura Cross-Coupling. Journal of the American Chemical Society. Retrieved from [Link]

-

National Institutes of Health. (2011). Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. Toxins. Retrieved from [Link]

-

National Institutes of Health. (2023). A Leader-Guided Substrate Tolerant RiPP Brominase Allows Suzuki–Miyaura Cross-Coupling Reactions for Peptides and Proteins. Bioconjugate Chemistry. Retrieved from [Link]

-

Bangs Laboratories. (2025). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]

-

MDPI. (2017). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. Molecules. Retrieved from [Link]

-

University of Oxford Research Archive. (2013). Self-Liganded Suzuki–Miyaura Coupling for Site-Selective Protein PEGylation. Retrieved from [Link]

-

Wyatt Technology. (n.d.). Analyze conjugated proteins, polymers, and macromolecules. Retrieved from [Link]

-

GTP Bioways. (2024). Overcoming Challenges in ADC Purification: A Case Study. Retrieved from [Link]

-

National Institutes of Health. (2023). Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. International Journal of Molecular Sciences. Retrieved from [Link]

-

Shinkowa Pharmaceutical Co., Ltd. (n.d.). N-Hydroxysuccinimide active ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Current approaches for the purification of antibody–drug conjugates. Retrieved from [Link]

-

American Chemical Society. (2011). Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions. Langmuir. Retrieved from [Link]

-

National Institutes of Health. (2016). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Polymer Chemistry. Retrieved from [Link]

-

American Chemical Society. (2024). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. The Journal of Organic Chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 6-((tert-Butoxycarbonyl)amino)hexanoic acid. PubChem. Retrieved from [Link]

-

Springer. (2013). Bioconjugation Protocols. Methods in Molecular Biology. Retrieved from [Link]

-

National Institutes of Health. (2024). Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications. International Journal of Molecular Sciences. Retrieved from [Link]

-

ResearchGate. (n.d.). Bioconjugation Protocols: Strategies and Methods. Retrieved from [Link]

-

Macmillan Group, Princeton University. (2017). Decarboxylative alkylation for site-selective bioconjugation of native proteins via oxidation potentials. Nature Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications. Retrieved from [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. users.ox.ac.uk [users.ox.ac.uk]

- 11. 抗体药物共轭物制造:纯化 [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.aip.org [pubs.aip.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. wyatt.com [wyatt.com]

Application Note: 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic Acid as a Bifunctional Linker in PROTAC Synthesis

Introduction & Mechanistic Rationale

The design of Proteolysis Targeting Chimeras (PROTACs) requires the precise spatial orientation of an E3 ubiquitin ligase and a Protein of Interest (POI) to form a productive ternary complex that drives ubiquitination and subsequent proteasomal degradation[1]. While early PROTAC development heavily relied on polyethylene glycol (PEG) linkers, the field has increasingly recognized the value of purely aliphatic linkers to modulate physicochemical properties. Extensive optimization studies on linker length and composition have demonstrated that aliphatic chains can significantly reduce Polar Surface Area (PSA) and improve intracellular accumulation[2].

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic acid is a premier bifunctional building block for modular PROTAC synthesis. It features:

-

A carboxylic acid terminus : Enables standard, high-yielding amide bond formation with amine-bearing ligands.

-

A pinacol boronate ester (Bpin) terminus : Serves as a robust handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl or heteroaryl halides[3].

The six-carbon (C6) alkyl spacer provides an optimal balance of structural flexibility and hydrophobicity. Unlike PEG linkers, which introduce multiple hydrogen-bond acceptors that require desolvation prior to membrane crossing, the C6 alkyl chain minimizes the thermodynamic penalty of cell entry, often yielding superior degradation profiles in whole-cell assays[2].

Physicochemical Profiling

When selecting a linker, the entropic penalty of ternary complex formation must be weighed against the molecule's overall solubility and permeability. Table 1 outlines the quantitative physicochemical contributions of a C6 alkyl linker derived from 6-(Bpin)hexanoic acid compared to a structurally analogous PEG2 linker.

Table 1: Physicochemical Contribution of C6 Alkyl vs. PEG2 Linkers

| Linker Type | Representative Structure | Chain Length (Atoms) | Added PSA (Ų) | Added cLogP | H-Bond Acceptors | Primary Advantage |

| Alkyl (C6) | 6-(Bpin)hexanoic acid | 7 | ~17.0 | +2.5 to +3.0 | 1 (Amide carbonyl) | High cell permeability, low desolvation penalty |

| PEG2 | PEG2-carboxylic acid | 8 | ~35.5 | -0.5 to +0.2 | 3 (Ethers + Amide) | High aqueous solubility, reduced lipophilicity |

PROTAC Assembly Workflow

The chemical orthogonality of the carboxylic acid and the Bpin group allows for a highly controlled, two-step assembly. Typically, the E3 ligase ligand is attached first via amide coupling, as the Bpin group is entirely stable to standard peptide coupling conditions. The resulting intermediate is then subjected to a B-alkyl Suzuki-Miyaura cross-coupling with an aryl halide-functionalized POI ligand to yield the final PROTAC[3].

Modular PROTAC assembly using 6-(Bpin)hexanoic acid via sequential amide and Suzuki couplings.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) and mechanistic rationales to ensure high-fidelity execution.

Protocol A: Amide Bond Formation (Attachment of E3 Ligase Ligand)

This step conjugates the linker's carboxylic acid to a primary or secondary amine on the E3 ligase ligand (e.g., a pomalidomide or VHL ligand derivative).

Reagents:

-

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic acid (1.0 eq)

-

E3 Ligase Ligand-Amine (1.0 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

-

Preparation: Dissolve the linker and the E3 Ligase Ligand-Amine in anhydrous DMF under a nitrogen atmosphere.

-

Base Addition: Add DIPEA to the stirring solution.

-

Causality: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the amine (ensuring it acts as a strong nucleophile) without reacting with the electrophilic intermediates.

-

-

Activation: Cool the mixture to 0 °C and add HATU in one portion. Slowly warm to room temperature (RT).

-

Causality: HATU is chosen for its superior efficiency in activating aliphatic carboxylic acids. Adding it at 0 °C prevents the exothermic degradation of the highly reactive O-Atab active ester intermediate.

-

-

Reaction: Stir at RT for 2–4 hours.

-

In-Process Control (IPC) & Self-Validation: Monitor the reaction via LC-MS. The system is validated when the amine starting material peak disappears and the desired product mass [M+H]+ appears. The Bpin group ( [M+H]+ often shows a characteristic boron isotope pattern) must remain intact.

-